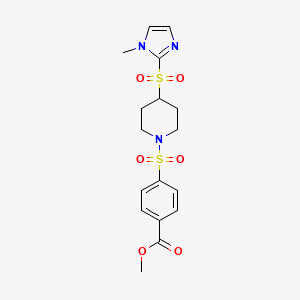

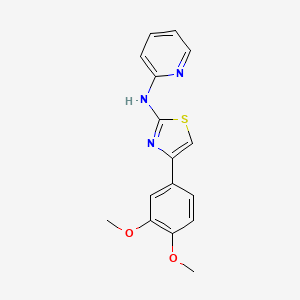

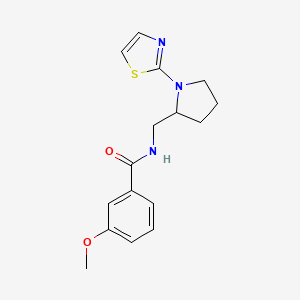

![molecular formula C17H14N2O B2809670 (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-15-9](/img/structure/B2809670.png)

(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate”, there are studies on the use of 2-naphthylmethyl (NAP) ether in synthesis. For instance, a method for selective cleavage of 2-naphthylmethyl (NAP) ether using 10–20 molar excess of HF/pyridine in toluene has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .Applications De Recherche Scientifique

Molecular Structure and Recognition

(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate and its derivatives are studied for their unique structural properties and molecular recognition capabilities. Investigations into constitutionally isomeric bis(naphthylmethyl)ammonium ions have revealed their propensity for self-assembly with crown ether derivatives to form [2]pseudorotaxanes. The strength and rate of complex formation depend on the composition of the secondary dialkylammonium ions and the crown ether hosts. The self-assembly process is influenced by the flexibility and nature of the crown ethers, highlighting the importance of structural compatibility in molecular recognition processes (Williams et al., 2004).

Chemical Synthesis and Protective Groups

The compound has relevance in chemical synthesis, particularly in the creation of protective groups. 2-Naphthylmethoxymethyl (NAPOM) was developed as a protective group for various hydroxy and mercapto groups, showcasing its versatility and mild introduction conditions. This compound stands out due to its compatibility with a wide range of solvents and its ability to be selectively removed in the presence of other protective groups, offering novel strategies in synthetic chemistry (Sato et al., 2015).

Advanced Materials and Electroplating

Research has also extended to the field of materials science, where derivatives of this compound have been utilized as levelers in electroplating. These levelers, when synthesized with different terminal functional groups, exhibit varied adsorption behaviors and inhibition strengths. In particular, the naphthylmethyl group has shown promise due to its effective interaction with copper, indicating potential applications in microvia filling and electroplating processes. This research sheds light on the structure-property relationship of levelers, paving the way for the design of new electroplating additives (Lee et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-19(12-14-7-9-18-10-8-14)13-15-5-6-16-3-1-2-4-17(16)11-15/h1-12H,13H2/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVQNTBGGQIOIC-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C[N+](=CC3=CC=NC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C/[N+](=C/C3=CC=NC=C3)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

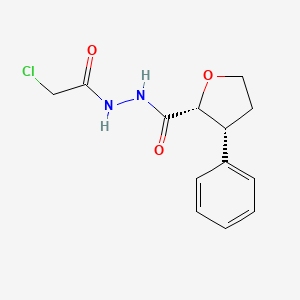

![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)

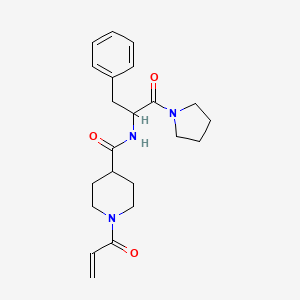

![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)

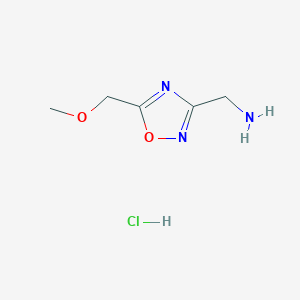

![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)